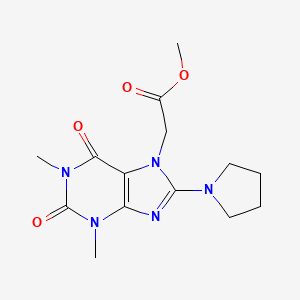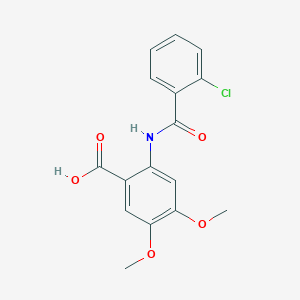![molecular formula C14H15Cl2N3O B2939734 4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole CAS No. 2411220-65-8](/img/structure/B2939734.png)
4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole, also known as DPMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPMP is a pyrazole-based compound that contains an aziridine group, which makes it a highly reactive molecule. The unique chemical structure of DPMP has led to its use in various research fields, including biochemistry, pharmacology, and toxicology.
Wirkmechanismus
The mechanism of action of 4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole involves the formation of covalent bonds between the aziridine group of this compound and the nucleophilic sites on DNA. This leads to the formation of interstrand crosslinks, which can interfere with DNA replication and transcription. The ability of this compound to crosslink DNA makes it a valuable tool for studying DNA-protein interactions and for investigating the mechanisms of action of DNA-damaging agents.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on a variety of factors, including the concentration of this compound, the duration of exposure, and the type of cell or tissue being studied. This compound has been shown to induce DNA damage, cell cycle arrest, and apoptosis in a variety of cell types. This compound has also been shown to have anti-tumor activity in vitro and in vivo, although the mechanisms underlying this activity are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole in lab experiments is its ability to crosslink DNA. This makes it a valuable tool for studying DNA-protein interactions and for investigating the mechanisms of action of DNA-damaging agents. However, the reactive nature of this compound can also be a limitation, as it can lead to non-specific binding and DNA damage. Additionally, the complex chemical structure of this compound can make it difficult to synthesize and purify, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research involving 4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole. One promising area of research involves the use of this compound as a tool for studying DNA-protein interactions in living cells. This would involve the development of new methods for delivering this compound to cells and tissues and for visualizing the crosslinked DNA-protein complexes. Another area of research involves the development of new derivatives of this compound with improved selectivity and efficacy. These derivatives could be used to target specific DNA-protein interactions or to enhance the anti-tumor activity of this compound. Overall, the unique chemical structure and reactivity of this compound make it a valuable tool for scientific research, and future studies are likely to uncover new applications and mechanisms of action for this compound.
Synthesemethoden
The synthesis of 4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole involves a multi-step process that requires expertise in organic chemistry. The most common method for synthesizing this compound involves the reaction of 2,3-dichlorophenylacetic acid with thionyl chloride to form 2,3-dichlorophenylacetyl chloride. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-carbaldehyde to form this compound.
Wissenschaftliche Forschungsanwendungen
4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a DNA crosslinking agent. This compound has been shown to be highly effective at crosslinking DNA, which makes it a valuable tool for studying DNA-protein interactions.
Eigenschaften
IUPAC Name |
4-[[2-[(2,3-dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O/c1-18-6-10(5-17-18)7-19-8-11(19)9-20-13-4-2-3-12(15)14(13)16/h2-6,11H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYHNZWKGXFDFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CC2COC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2939651.png)


![(5E)-3-[(2,4-dinitrophenyl)amino]-5-[(1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2939655.png)
![4-[[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B2939657.png)

![N-[4-(3-chloropropoxy)phenyl]acetamide](/img/structure/B2939662.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2939665.png)
![Methyl 3-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2939667.png)


![2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2939672.png)

